L-796449
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194608-80-5 |
|---|---|
Molecular Formula |
C28H27ClO4S |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid |
InChI |
InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31) |
InChI Key |
KAPDPGZDHUCILF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid L 796,449 L 796449 L-796,449 L-796449 L796449 |
Origin of Product |
United States |
Molecular Pharmacology of L 796449
Receptor Binding and Activation Profile
L-796449 primarily interacts with nuclear receptors, particularly PPARγ. medchemexpress.comguidetopharmacology.org Its binding and subsequent activation of this receptor initiate a cascade of downstream cellular events.
PPARγ Receptor Binding Characteristics
This compound has been identified as a potent synthetic agonist for PPARγ. medchemexpress.com Studies have indicated an apparent dissociation constant (Kd) of 2 nM for this receptor. oup.com
Ligand-Receptor Interaction Dynamics
Ligand-receptor interactions are dynamic processes involving binding, conformational changes, and downstream signaling. mdpi.comnih.govbruker.com While detailed, real-time analyses specifically for this compound's interaction dynamics with PPARγ are not extensively described in the provided context, the general understanding of PPARγ activation involves ligand binding to the ligand-binding domain, leading to conformational changes that facilitate interaction with coactivator proteins and subsequent modulation of gene expression. nih.gov The potency of this compound as a PPARγ agonist suggests a favorable binding affinity and effective induction of these conformational changes. medchemexpress.comguidetopharmacology.org
Intracellular Signaling Pathway Modulation
This compound exerts its effects by modulating several intracellular signaling pathways, notably those involved in inflammation. nih.govoup.comoup.commedchemexpress.comnih.gov
Regulation of Nuclear Factor-kappa B (NF-κB) Signaling
This compound has been shown to inhibit NF-κB signaling. nih.govoup.comoup.commedchemexpress.comnih.gov This inhibition appears to occur through both PPARγ-dependent and independent pathways. nih.govoup.comoup.comnih.gov Studies involving experimental models of stroke have demonstrated that this compound reduces the nuclear translocation of the NF-κB subunit p65, an indicator of NF-κB activation. oup.com Furthermore, it can abolish the increase in the inhibitory protein IκBα levels induced after ischemic insult, suggesting a direct inhibitory action on NF-κB translocation independent of PPARγ at early stages. oup.com
Induction of Heme Oxygenase-1 (HO-1) Expression
This compound upregulates the expression of heme oxygenase-1 (HO-1), a cytoprotective stress protein. nih.govoup.comoup.commedchemexpress.com Increased levels of HO-1 have been observed following treatment with this compound in experimental settings. oup.com The induction of HO-1 is considered a critical adaptive cellular response to oxidative stimuli and has been linked to anti-inflammatory and cytoprotective effects. nih.govnih.govfrontiersin.org
Inhibition of Inflammatory Mediator Production (e.g., iNOS, MMP-9)
This compound inhibits the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). nih.govoup.comoup.commedchemexpress.com Studies in experimental stroke models have shown that this compound decreases the expression of both iNOS and MMP-9 induced by the ischemic event. nih.govoup.comoup.commedchemexpress.com This inhibition of inflammatory mediators is considered a significant aspect of its pharmacological profile and potential therapeutic actions. oup.comescholarship.org
Modulation of Apoptotic Pathways (e.g., Caspase-3 activity)
Research indicates that this compound can influence apoptotic pathways, a crucial aspect of cellular fate in response to various stimuli, including ischemic injury scispace.com. Caspase-3 is a key executioner enzyme in the apoptotic cascade, responsible for cleaving numerous cellular proteins, leading to the dismantling of the cell nih.govbdbiosciences.comcellsignal.com.
Studies in experimental stroke models have examined the effect of this compound on caspase-3 activity. One study in rats subjected to middle cerebral artery occlusion (MCAO) measured caspase-3 activity in brain homogenates at different time points after the ischemic insult. The results showed that this compound (1 mg/kg) significantly reduced the increase in caspase-3 activity observed at 5 and 18 hours following MCAO scispace.com. This suggests that this compound may exert neuroprotective effects, in part, by mitigating the activation of this pro-apoptotic enzyme in the injured brain tissue scispace.com.
Data on the effect of this compound on caspase-3 activity in a rat MCAO model:
| Time after MCAO | Vehicle (pmol/mg protein) | This compound (1 mg/kg) (pmol/mg protein) | Significance (vs MCAO) |
| 5 hours | Increased (specific value not provided in snippet) | Reduced (specific value not provided in snippet) | p < 0.05 scispace.com |
| 18 hours | 678.1 ± 61.2 | 438.2 ± 32.1 | p < 0.05 oup.com |
Note: Specific values for the vehicle group at 5 hours were not available in the provided snippets, but the text indicates an increase compared to control.
This reduction in caspase-3 activity by this compound aligns with its observed neuroprotective effects in experimental stroke, where it has been shown to decrease infarct size and improve neurological scores researchgate.netscispace.commedchemexpress.comnih.govnih.gov.
Delineation of PPARγ-Dependent and Independent Mechanisms of Action
A significant aspect of this compound's molecular pharmacology is its ability to exert effects through both PPARγ-dependent and independent mechanisms scispace.comnih.govoup.comnih.govnih.gov. While initially characterized as a potent PPARγ agonist, studies have revealed that some of its biological activities, particularly its anti-inflammatory effects, may not solely rely on PPARγ activation scispace.comnih.govoup.comnih.govnih.gov.
Research on this compound's impact on NF-κB signaling provides clear evidence for these dual mechanisms. NF-κB is a key transcription factor involved in inflammatory responses nih.govmdpi.com. Studies have demonstrated that this compound inhibits NF-κB signaling scispace.commedchemexpress.comnih.govoup.com. Further analyses indicate that this inhibition occurs through both PPARγ-dependent and independent pathways scispace.comnih.govoup.com. For instance, in macrophages with negligible levels of PPARγ, this compound was still able to inhibit NF-κB activation by impairing the degradation of IκB proteins and inhibiting IκB kinase (IKK) activity, suggesting a direct, PPARγ-independent mechanism nih.gov. At later time points, PPARγ activation is also likely to be involved in its inhibitory effects on NF-κB signaling scispace.com.
The neuroprotective effects of this compound in experimental stroke, including the inhibition of inflammatory mediators such as iNOS and MMP-9 and the upregulation of HO-1, are also believed to be mediated through both PPARγ-dependent and independent mechanisms scispace.comoup.com.
Evidence for PPARγ-dependent and independent mechanisms of this compound:
| Mechanism Type | Cellular Process/Target | Evidence |
| PPARγ-Dependent | NF-κB signaling | Likely involved at later time points in inhibiting NF-κB transcriptional activity scispace.com. |
| Neuroprotection | Contributes to reduced infarct size and improved neurological scores in stroke models researchgate.netscispace.commedchemexpress.comnih.govnih.gov. | |
| PPARγ-Independent | NF-κB signaling | Direct inhibition of IKK activity and impairment of IκB degradation in macrophages nih.gov. |
| Apoptosis Induction | May favor apoptosis induction in activated macrophages through mechanisms independent of PPARγ nih.gov. | |
| Neuroprotection | Contributes to reduced infarct size and improved neurological scores in stroke models researchgate.netscispace.commedchemexpress.comnih.govnih.gov. | |
| Inflammatory Mediators | Inhibition of iNOS and MMP-9 expression scispace.comoup.com. | |
| HO-1 expression | Upregulation of HO-1 expression scispace.comoup.com. |
This dual mode of action highlights the complex pharmacological profile of this compound, where its effects are not solely attributable to its activity as a PPARγ agonist but also involve direct interactions with other cellular targets and signaling pathways nih.gov.
In Vitro Cellular and Biochemical Investigations of L 796449
Functional Assays for PPARγ Activation
L-796449 has been characterized as a PPARγ agonist researchgate.netmedchemexpress.com. However, studies investigating its effects in specific cellular contexts have revealed complexities regarding the necessity of PPARγ activation for its observed biological outcomes. For instance, in a RAW 264.7 macrophage cell model, this compound demonstrated anti-inflammatory properties even in the presence of minimal or absent PPARγ expression researchgate.net. This suggests that while this compound can activate PPARγ, its anti-inflammatory effects in certain cell types, such as RAW 264.7 macrophages, may occur independently of PPARγ engagement researchgate.netnih.gov. Comparisons with other PPAR agonists, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and rosiglitazone (B1679542), have been made in these functional assays to elucidate the mechanisms of action of this compound nih.gov.
Assessment of Cellular Inflammatory Responses in Cultured Cells
Investigations using cultured cell models, particularly macrophages, have demonstrated the ability of this compound to modulate cellular inflammatory responses. These studies have focused on the compound's impact on key signaling pathways and the expression of inflammatory mediators.
Macrophage Activation Inhibition Studies
This compound has been shown to inhibit the activation of macrophages induced by inflammatory stimuli like lipopolysaccharide (LPS) researchgate.netnih.govresearchgate.net. A key mechanism identified is the inhibition of nuclear factor kappa B (NF-κB) activation nih.gov. Studies have indicated that this compound impairs the targeting and degradation of IκB proteins, which are inhibitors of NF-κB, and promotes a redistribution of IκBα and IκBβ within the nucleus of activated cells nih.gov. This inhibition of NF-κB signaling contributes significantly to its anti-inflammatory effects in macrophages scispace.com. Notably, this inhibitory effect on macrophage activation in RAW 264.7 cells appears to be independent of PPARγ engagement, as these cells express negligible levels of the receptor, and other PPARγ agonists like rosiglitazone did not replicate these actions nih.gov.
Cytokine and Chemokine Expression Analysis in Cellular Models
Analysis of cytokine and chemokine expression in cellular models has provided further insight into the anti-inflammatory actions of this compound. While general PPARγ agonists are known to reduce cytokine production researchgate.netresearchgate.net, specific studies on this compound have highlighted its impact on particular inflammatory mediators. Research has shown that this compound inhibits the expression of inducible NO synthase (iNOS), an enzyme involved in the production of nitric oxide, a key inflammatory molecule nih.govscispace.com. It has also been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue remodeling and inflammation scispace.com. The modulation of such inflammatory mediators in cellular contexts is relevant to understanding the compound's potential therapeutic implications in inflammatory conditions. The compound's influence on the expression of chemokines has also been noted in the context of neuroinflammation oup.comescholarship.org.
Investigation of Enzymatic Activity Modulation
Beyond its interaction with PPARγ, this compound has been found to directly modulate the activity of certain enzymes involved in inflammatory signaling. A significant finding is the inhibition of IκB kinase (IKK) activity by this compound, observed both in vivo and in vitro nih.govscispace.com. This suggests a direct interaction between this compound and the IKK complex, providing a molecular basis for its inhibitory effect on NF-κB activation nih.gov. The inhibition of MMP-9 activity has also been observed in cellular contexts relevant to inflammation and tissue damage scispace.com.
Cellular Models for Neuroprotection Studies
While the neuroprotective effects of this compound have been demonstrated in in vivo models of experimental stroke medchemexpress.comscispace.comvulcanchem.comuni.lu, cellular models play a crucial role in elucidating the underlying mechanisms. The anti-inflammatory effects of this compound observed in macrophage and other cellular models are highly relevant to neuroprotection, as neuroinflammation is a significant contributor to neuronal damage in various neurological conditions oup.comuni.luescholarship.org. Cellular studies investigating the modulation of inflammatory responses, oxidative stress, and the expression of protective proteins (such as heme oxygenase-1, HO-1, which is upregulated by this compound in in vivo models and is a cellular defense mechanism) scispace.com contribute to understanding how this compound might exert neuroprotective effects at the cellular level. Cellular models like microglial cultures and oligodendrocyte cell cultures are utilized to study neuroinflammatory processes and potential neuroprotective interventions escholarship.org. While direct in vitro studies of this compound in neuronal or glial cell cultures specifically for assessing neuroprotection were not detailed in the provided snippets, the observed anti-inflammatory and enzymatic modulation effects in other cell types provide a strong rationale for its investigation in cellular models of neuroinflammation and neurotoxicity.
Preclinical Efficacy and Mechanistic Studies of L 796449 in Animal Models
Neuroprotective Efficacy in Experimental Models of Cerebral Ischemia
Experimental models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rodents, are widely used to simulate human stroke and evaluate potential neuroprotective interventions. nih.govdovepress.com Studies involving L-796449 in these models have demonstrated its capacity to reduce brain damage and improve functional outcomes. scispace.comoup.com
Analysis of Infarct Volume Reduction
A key measure of neuroprotection in cerebral ischemia models is the reduction in infarct volume, which represents the area of irreversible tissue damage. Research has shown that administration of this compound significantly decreases infarct size following experimental stroke. scispace.comoup.com For instance, in a study using a rat model of permanent MCAO, treatment with this compound (1 mg/kg) resulted in a significant reduction in infarct volume and infarct areas compared to control groups. scispace.comoup.com
Assessment of Neurological Outcome Measures
Beyond simply reducing tissue damage, effective neuroprotective agents should also lead to improved neurological function. Studies evaluating this compound have included assessments of neurological scores, which quantify functional deficits after ischemic injury. Treatment with this compound has been shown to improve these neurological scores in animal models of experimental stroke, indicating a beneficial effect on functional recovery. scispace.comoup.com
Evaluation in Permanent and Transient Ischemia Models
Cerebral ischemia can be either permanent, where blood flow is blocked irreversibly, or transient, where blood flow is temporarily interrupted and then restored (reperfusion). Different animal models mimic these scenarios, such as permanent MCAO or transient MCAO followed by reperfusion. nih.govdovepress.com While some PPARγ agonists have shown differential effects in these models, this compound has demonstrated neuroprotective effects in a permanent MCAO model. scispace.comnih.gov The neuroprotection observed with this compound in permanent ischemia suggests potential mechanisms that may be independent of reperfusion injury. nih.gov
Anti-Inflammatory Actions in CNS Injury Models
Neuroinflammation is a critical component of secondary brain injury following ischemic stroke and other CNS insults. ahajournals.org Activated glial cells, such as microglia and astrocytes, play significant roles in this inflammatory response. imrpress.comfrontiersin.org this compound has been investigated for its ability to modulate these inflammatory processes. scispace.com
Modulation of Microglial and Astrocyte Activation
Microglia and astrocytes become activated in response to CNS injury, contributing to the release of pro-inflammatory mediators. imrpress.comfrontiersin.org While the provided search results specifically mention the involvement of microglia and astrocytes in CNS inflammation and the general anti-inflammatory properties of PPARγ agonists, direct evidence detailing this compound's specific modulation of microglial and astrocyte activation levels (e.g., changes in cell morphology or markers like Iba1 or GFAP) was not explicitly found within the provided snippets. However, PPARγ agonists, in general, are known to down-regulate pro-inflammatory mediators produced by activated microglia/macrophages. nih.gov
Investigation of Signaling Pathways in Vivo
Preclinical studies utilizing animal models have explored the effects of this compound on key signaling pathways implicated in neuroinflammatory and neurodegenerative processes. These investigations provide insights into the molecular mechanisms through which this compound exerts its effects in a living system.
Analysis of NF-κB Translocation in Brain Cells
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating the expression of numerous genes related to inflammation and immune responses. Its translocation into the nucleus is a key step in activating these downstream genes. Research into this compound has demonstrated its ability to modulate NF-κB activity in brain cells in vivo.
Studies have shown that treatment with this compound can block the translocation of NF-κB into the nucleus. nih.govoup.comnih.gov Specifically, experimental models have indicated that this compound reduces the nuclear levels of the NF-κB subunit p65 following an ischemic insult. oup.com This suggests that this compound interferes with the activation cascade that leads to NF-κB entering the nucleus and initiating gene transcription. The mechanism may involve the inhibition of IκB kinase (IKK) activity, which is necessary for the degradation of the inhibitory protein IκB and subsequent release of NF-κB. oup.com By preventing this translocation, this compound can mitigate the pro-inflammatory signaling driven by NF-κB activation in the brain.
Measurement of Heme Oxygenase-1 Induction in Neural Tissues
Heme oxygenase-1 (HO-1) is a cytoprotective enzyme that plays a significant role in the cellular response to oxidative stress and inflammation. Its induction is often associated with neuroprotective effects. Investigations into the mechanistic actions of this compound have included the assessment of its impact on HO-1 expression in neural tissues in vivo.
Treatment with this compound has been shown to increase the levels of the neuroprotective enzyme heme oxygenase-1 (HO-1) in the brain. nih.govoup.comresearchgate.net This upregulation of HO-1 by this compound suggests a potential pathway through which the compound confers protection in the central nervous system. Increased HO-1 activity can lead to the breakdown of heme, producing biliverdin, carbon monoxide, and free iron, which have antioxidant, anti-inflammatory, and vasodilatory properties, contributing to tissue defense and recovery.
Preclinical Models of Neurodegenerative Disorders and this compound
Preclinical research on this compound has primarily utilized animal models of acute neurological insults that share underlying mechanisms with neurodegenerative processes, particularly inflammation and neuronal damage. The most prominent model in which this compound has been studied is experimental stroke.
Experimental stroke models, such as Middle Cerebral Artery Occlusion (MCAO) in rodents, are employed to simulate the conditions of reduced blood flow to the brain, leading to neuronal injury and inflammation. oup.comnih.govresearchgate.net These models are valuable for evaluating potential neuroprotective agents. Studies using MCAO have demonstrated that this compound is neuroprotective. oup.comnih.govresearchgate.net Treatment with this compound in these models has been shown to decrease infarct size, representing a reduction in the area of brain tissue damaged by ischemia. oup.comnih.govresearchgate.net Furthermore, this compound treatment has been associated with improvements in neurological scores, indicating a functional benefit in affected animals. oup.comnih.govresearchgate.net
Interplay of L 796449 with Neuroinflammatory Processes
Modulation of Glial Cell Phenotypes and Functions
Glial cells, primarily microglia and astrocytes, are key players in neuroinflammation. mdpi.comnih.govmdpi.com Microglia are the resident immune cells of the CNS, and their activation is an early event in the inflammatory response. researchgate.netnih.govmrc.ac.uk Astrocytes also contribute to neuroinflammation through the release of inflammatory mediators and by interacting with microglia. researchgate.netnih.govmdpi.com
Research suggests that L-796449 can influence the activity of these glial cells. As a PPARγ agonist, this compound is part of a class of compounds known to exert anti-inflammatory effects on both peripheral immune cells (like macrophages and lymphocytes) and central neural cells, including glial cells. nih.gov Studies have shown that PPARγ agonists can decrease microglia and astrocyte activation. nih.gov
Furthermore, this compound has been shown to impact specific functions of astrocytes. In neuronal-astrocytic co-cultures subjected to oxygen-glucose deprivation (OGD), this compound induced a concentration-dependent increase in the expression of the glutamate (B1630785) transporter GLT-1 and enhanced [³H] glutamate uptake in rat astrocytes. nih.govresearchgate.net This effect is significant because impaired glutamate uptake by astrocytes contributes to excitotoxicity, a mechanism of neuronal damage in neuroinflammation. researchgate.net
Influence on Inflammatory Cascade Progression in the CNS
The inflammatory cascade in the CNS involves a series of events, including the release of pro-inflammatory cytokines, chemokines, and other mediators that exacerbate tissue damage. nih.govresearchgate.netresearchgate.net This cascade is mediated through various signaling pathways, including NF-κB and JNK pathways. nih.gov
This compound has been found to inhibit NF-κB signaling, a key pathway in the induction of post-ischemic inflammation. nih.gov Studies indicate that this compound inhibits NF-κB signaling through both PPARγ-dependent and independent pathways. nih.gov By inhibiting NF-κB, this compound can prevent post-ischemic inflammation and associated neuronal damage. nih.gov
PPARγ agonists, including potentially this compound due to its classification, have also been shown to reduce the expression of various chemokines, such as MCP1, IP-10 (CXCL3), MIG, I-TAC, MIP1α, and RANTES, which are involved in the infiltration of immune cells into the CNS during inflammatory conditions. nih.gov
Advanced Methodological Approaches in L 796449 Research
In Silico Modeling for Target Interaction and Pathway Prediction
In silico methods, such as virtual screening and molecular docking, are valuable tools for predicting how ligands like L-796449 interact with the PPARγ receptor nih.govmdpi.com. These computational approaches can model the binding of this compound to the ligand-binding domain (LBD) of PPARγ, providing insights into the key residues involved in binding and the potential conformational changes induced upon ligand binding mdpi.com. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the dynamic behavior of PPARγ upon activation mdpi.com. While the search results didn't provide specific in silico studies solely on this compound, they highlight the application of these methods for identifying and characterizing PPARγ agonists and understanding their binding modes nih.govmdpi.com. Such modeling can help predict potential off-target interactions and guide the design of novel ligands with improved selectivity and efficacy.
High-Throughput and High-Content Screening Approaches for PPARγ Ligands
High-throughput screening (HTS) and high-content screening (HCS) are essential for identifying potential PPARγ ligands from large chemical libraries tum.deactivemotif.comnih.gov. These methods allow for the rapid assessment of compound activity in cell-based assays, such as reporter gene assays where PPARγ activation drives the expression of a detectable signal activemotif.comnih.gov. ELISA-based transcription factor assays, like the TransAM™ PPARγ assay, offer a non-radioactive, high-throughput method to quantify activated PPARγ binding to its DNA response element (PPRE) in cell or nuclear extracts activemotif.comraybiotech.comactivemotif.com. These assays can be performed in a 96-well plate format, making them suitable for screening numerous compounds, including potential PPARγ agonists like this compound activemotif.comraybiotech.com. Stable cell lines expressing PPARγ ligand-binding domains fused to a DNA-binding domain can also be used as reporter systems for high-throughput screening to assess the selectivity and activity of compounds nih.gov.
Advanced Biochemical and Biophysical Assays for Receptor Dynamics
Detailed biochemical and biophysical assays provide crucial information about the interaction between this compound and PPARγ, as well as the subsequent changes in receptor conformation and interaction with cofactors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics of this compound to purified PPARγ protein drugtargetreview.com. Gel mobility shift assays (EMSA) can be used to assess the binding of activated PPARγ (in complex with RXR) to PPRE DNA sequences scispace.comresearchgate.net. Western blot analysis is commonly used to examine the expression levels of PPARγ and downstream target proteins modulated by this compound treatment scispace.comresearchgate.netoup.com. Studies on this compound have used Western blot analysis to show its effect on proteins like iNOS, MMP-9, and HO-1 scispace.comoup.com.
Omics-Based Methodologies (e.g., Transcriptomics, Proteomics) for Global Pathway Analysis
Omics technologies provide a global view of the molecular changes induced by this compound treatment. Transcriptomics, often performed using RNA sequencing or microarrays, can identify the full spectrum of genes whose expression is altered by this compound tum.denih.gov. This helps to understand the complex transcriptional networks regulated by PPARγ activation and potentially PPARγ-independent effects scispace.comresearchgate.netoup.com. Proteomics, using mass spectrometry-based approaches, can quantify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of this compound treatment at the protein level tum.de. While specific transcriptomic or proteomic studies solely focused on this compound were not extensively detailed in the search results, these methodologies are standard in PPARγ research to understand the global impact of agonists on cellular pathways related to metabolism, inflammation, and other processes tum.denih.gov. Analysis of the transcriptome has shown how PPARγ can shape the gene expression profile of macrophages, even in the absence of exogenous ligands nih.gov.
Chemical Biology Tools for Mechanism Elucidation and Target Validation
Chemical biology tools are increasingly used to probe protein function and validate targets in complex cellular environments drugtargetreview.comnih.govwhiterose.ac.ukmdpi.com. Techniques such as activity-based protein profiling (ABPP) can identify the cellular targets that this compound interacts with, beyond the primary target PPARγ whiterose.ac.ukmdpi.com. The synthesis of clickable or tag-able versions of this compound can allow for the visualization or isolation of bound proteins in cells nih.govwhiterose.ac.uk. Genetic tools, such as siRNA or CRISPR/Cas9 to knock down or edit the PPARG gene, can be used in conjunction with this compound treatment to confirm that observed biological effects are indeed mediated through PPARγ nih.gov. Target validation studies often combine chemical modulation with genetic approaches to build confidence in the role of a specific target in a disease process drugtargetreview.comnih.govmhinnovation.net. While specific examples of these advanced chemical biology tools being applied directly to this compound research were not prominently featured, the principles are highly relevant for dissecting its precise mechanism of action and validating PPARγ as a key target for its observed effects drugtargetreview.comnih.govmhinnovation.net.
Here is a table summarizing some of the research findings related to this compound and PPARγ, based on the provided search results:
| Compound Name | Target | Species | Activity Type | EC50/Ki/pKi | Assay Description | Reference |
| This compound | PPARγ (murine) | Mouse | Agonist | 10 nM (EC50) | Transcriptional activation assay | bindingdb.org |
| This compound | PPARγ (human) | Human | Full agonist | 8.7 (pKi) | Not specified in detail (pKi value) | guidetopharmacology.orgguidetopharmacology.org |
| This compound | PPARβ/δ (human) | Human | Full agonist | 8.7 (pKi) | Not specified in detail (pKi value) | guidetopharmacology.org |
| This compound | NF-κB signaling | Rat | Inhibition | Not specified | Gel mobility shift assays in experimental stroke model | scispace.comoup.com |
| This compound | iNOS | Rat | Inhibition | Not specified | Western blot analysis in experimental stroke model | scispace.comoup.com |
| This compound | MMP-9 | Rat | Inhibition | Not specified | Western blot analysis in experimental stroke model | scispace.comoup.com |
| This compound | HO-1 | Rat | Upregulation | Not specified | Western blot analysis in experimental stroke model | scispace.comoup.com |
| This compound | PPARγ | Macrophage | Anti-inflammatory properties | Not specified | RAW 264.7 cell model, PPARγ-independent effects observed in some contexts | researchgate.net |
Emerging Research Avenues and Future Preclinical Directions for L 796449
Exploration of L-796449 in Broader Preclinical Neurotherapeutic Applications
Beyond its demonstrated effects in experimental stroke, the neuroprotective potential of this compound suggests its exploration in other preclinical neurotherapeutic applications nih.govresearchgate.net. PPARγ agonists, in general, have shown efficacy in various animal models of central nervous system inflammatory and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, and Friedreich's ataxia mdpi.com.
Given that this compound shares the PPARγ agonistic property with other neuroprotective compounds, future preclinical studies could investigate its effects in models of these conditions researchgate.netmdpi.com. The ability of PPARγ agonists to influence processes such as neuroinflammation, oxidative stress, neuronal death, neurogenesis, differentiation, and angiogenesis highlights potential areas for this compound research in broader neurodegenerative contexts researchgate.netnih.gov. For instance, exploring its impact on mitochondrial function and biogenesis, which are implicated in neurodegenerative disorders, could be a valuable research avenue mdpi.com.
Investigation of Molecular Interactomes and Network Pharmacology Related to this compound
Future research on this compound could involve:
Identifying potential protein-protein interactions modulated by this compound.
Mapping the signaling pathways influenced by this compound beyond the known PPARγ and NF-κB pathways.
Utilizing bioinformatics tools and databases to predict potential off-targets and their associated biological processes.
Constructing compound-target-pathway networks to gain a holistic view of this compound's pharmacological actions mdpi.comresearchgate.netnih.gov.
Development of Advanced Preclinical Models for Refined Mechanistic and Translational Studies
To further elucidate the mechanisms of this compound and enhance the translatability of preclinical findings, the development and utilization of advanced preclinical models are crucial nih.govresearchgate.neteuropa.eu. Traditional in vitro and in vivo models have provided initial insights, but more sophisticated systems can offer a deeper understanding of the compound's effects in a more physiologically relevant context nih.govresearchgate.net.
Advanced preclinical models relevant to this compound research could include:
Genetically Engineered Mouse Models (GEMMs): Models with specific genetic alterations related to neuroinflammatory or neurodegenerative pathways could help to define the precise molecular targets and downstream effects of this compound nih.gov.
Patient-Derived Xenografts (PDXs): While more commonly used in cancer research, the concept of using patient-derived cells or tissues in appropriate models could potentially be adapted to study this compound's effects on human neural cells or tissues in a more personalized manner nih.gov.
Three-Dimensional (3D) Culture Systems (Organoids): These models can better recapitulate the cellular architecture and interactions of the brain compared to traditional 2D cell cultures, providing a more accurate platform for studying neuroprotection and neuroinflammation nih.gov.
Mechanistic Models: Mathematical and computational models that integrate biological processes can help to simulate and predict the behavior of this compound within a system, aiding in understanding complex interactions and optimizing experimental design researchgate.neteuropa.eunih.govfrontiersin.org. These models can assist in integrating diverse datasets and interpreting complex biological responses nih.govfrontiersin.org.
Model-Informed Drug Development (MIDD) approaches: Utilizing mechanistic models in MIDD can facilitate both forward and reverse translation, helping to bridge the gap between preclinical findings and potential clinical applications researchgate.neteuropa.eu.
The use of these advanced models, potentially combined with techniques like optogenetics or in vivo imaging, can provide refined mechanistic insights and improve the predictive power of preclinical studies for this compound nih.gov.
Q & A
Q. What is the known pharmacological profile of this compound regarding PPAR receptor modulation?
- Methodological Answer : this compound exhibits dual activity as a synthetic agonist (pEC₅₀ = 5.2) and antagonist (pKi = 8.7) at PPAR receptors, with specificity for PPARγ and PPARα subtypes. Its agonist activity is context-dependent, requiring validation in receptor-binding assays (e.g., competitive radioligand displacement) and functional assays (e.g., luciferase reporter gene systems). Researchers must standardize cell lines (e.g., HEK293 transfected with PPAR subtypes) and control for endogenous ligands like prostacyclin .
Q. What are the validated cellular or animal models used to study this compound's effects on inflammatory pathways?
- Methodological Answer : Common models include LPS-induced lung inflammation in rodents and TNF-α-stimulated human monocytes. For in vitro studies, primary macrophages or THP-1 cells are used to assess cytokine secretion (e.g., IL-6, IL-1β) via ELISA. Researchers should report strain-specific responses (e.g., BALB/c vs. C57BL/6 mice) and dosage ranges (e.g., 1–10 µM in vitro) to ensure comparability across studies .
Q. What are the key parameters to monitor during stability testing of this compound under various storage conditions?
- Methodological Answer : Stability studies should evaluate degradation kinetics under temperature (e.g., 4°C, 25°C), humidity, and light exposure. Analytical methods like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) can detect hydrolytic or oxidative byproducts. Researchers must report storage buffers (e.g., DMSO stock solutions) and periodic re-testing intervals to confirm compound integrity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data showing this compound as both a PPAR agonist and antagonist in different experimental contexts?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., ligand concentration, receptor dimerization states). To resolve this, employ orthogonal assays:
- Agonist Activity : Use co-activator recruitment assays (e.g., TR-FRET) to measure direct receptor activation.
- Antagonist Activity : Pre-incubate cells with this compound before adding a known agonist (e.g., GW9578) to assess competitive inhibition.
Statistical frameworks like Bland-Altman analysis can quantify inter-assay variability .
Q. What experimental design considerations are critical when investigating the dose-response relationships of this compound in in vitro models?
- Methodological Answer : Use a log-scale concentration range (e.g., 0.1–100 µM) to capture full dose-response curves. Include vehicle controls (e.g., DMSO) and reference agonists/antagonists (e.g., GW501516) for normalization. Nonlinear regression models (e.g., Hill equation) should fit data, with goodness-of-fit metrics (R²) reported. Replicate experiments across independent cell passages to control for batch effects .
Q. How should researchers approach statistical analysis of this compound's efficacy data when encountering high variability in biological replicates?
- Methodological Answer : Apply mixed-effects models to account for nested variability (e.g., plate-to-plate differences). Outlier detection methods (e.g., Grubbs' test) and data transformation (e.g., log-normalization) can reduce skewness. Predefine exclusion criteria (e.g., ±3 SD from mean) in protocols to maintain rigor. Power analysis ensures sample sizes are sufficient to detect effect sizes (e.g., Cohen’s d > 0.8) .
Q. What strategies can be employed to optimize the selectivity of this compound for specific PPAR subtypes over off-target receptors?
- Methodological Answer : Conduct competitive binding assays against panels of nuclear receptors (e.g., PPARγ, PPARα, RXRα) using radiolabeled ligands. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and guide structural modifications (e.g., methyl group additions). Validate selectivity in CRISPR-edited cell lines lacking specific PPAR isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
